Cas no 2223006-94-6 ([2-Methyl-5-(sec-butyl)-d12]-thiophene-3-boronic acid pinacol ester)
![[2-Methyl-5-(sec-butyl)-d12]-thiophene-3-boronic acid pinacol ester structure](https://ja.kuujia.com/scimg/cas/2223006-94-6x500.png)
[2-Methyl-5-(sec-butyl)-d12]-thiophene-3-boronic acid pinacol ester 化学的及び物理的性質
名前と識別子
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- [2-Methyl-5-(sec-butyl)-d12]-thiophene-3-boronic acid pinacol ester
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- インチ: 1S/C15H25BO2S/c1-8-10(2)13-9-12(11(3)19-13)16-17-14(4,5)15(6,7)18-16/h9-10H,8H2,1-7H3/i1D3,2D3,3D3,8D2,10D
- InChIKey: AZUGTJTWADAUMV-NHFDEMDUSA-N
- SMILES: C([2H])([2H])([2H])C1SC(C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H])=CC=1B1OC(C)(C)C(C)(C)O1
[2-Methyl-5-(sec-butyl)-d12]-thiophene-3-boronic acid pinacol ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M907768-5mg |
[2-Methyl-5-(sec-butyl)-d12]-thiophene-3-boronic acid pinacol ester |
2223006-94-6 | 95% | 5mg |
¥26,966.00 | 2022-01-12 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M907768-25mg |
[2-Methyl-5-(sec-butyl)-d12]-thiophene-3-boronic acid pinacol ester |
2223006-94-6 | 95% | 25mg |
¥69,998.00 | 2022-01-12 |
[2-Methyl-5-(sec-butyl)-d12]-thiophene-3-boronic acid pinacol ester 関連文献
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
[2-Methyl-5-(sec-butyl)-d12]-thiophene-3-boronic acid pinacol esterに関する追加情報
Research Briefing on [2-Methyl-5-(sec-butyl)-d12]-thiophene-3-boronic acid pinacol ester (CAS: 2223006-94-6)
The compound [2-Methyl-5-(sec-butyl)-d12]-thiophene-3-boronic acid pinacol ester (CAS: 2223006-94-6) has recently gained attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery and development. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, characterization, and biological relevance.
Recent studies have highlighted the significance of boronic acid derivatives in medicinal chemistry, particularly in the development of protease inhibitors and other therapeutic agents. The deuterated form of this compound, as indicated by the -d12 suffix, suggests its use in isotopic labeling studies, which are crucial for pharmacokinetic and metabolic research. The pinacol ester moiety further enhances its stability, making it a valuable intermediate in organic synthesis.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for [2-Methyl-5-(sec-butyl)-d12]-thiophene-3-boronic acid pinacol ester, emphasizing its role in Suzuki-Miyaura cross-coupling reactions. The researchers reported a high yield (85%) and excellent purity (>98%), which are critical for its application in pharmaceutical synthesis. The study also demonstrated its utility in constructing complex heterocyclic scaffolds, which are often found in bioactive molecules.
In another recent investigation, the compound was evaluated for its potential as a building block in the development of thiophene-based kinase inhibitors. Thiophene derivatives are known for their ability to modulate kinase activity, and the incorporation of the boronic acid pinacol ester group was found to enhance binding affinity to ATP-binding sites. Preliminary in vitro assays showed promising inhibitory activity against several cancer-related kinases, suggesting its potential as a lead compound for anticancer drug development.
Furthermore, the deuterated nature of this compound has been exploited in mass spectrometry-based metabolomics studies. A 2024 paper in Analytical Chemistry detailed its use as an internal standard for quantifying thiophene metabolites in biological samples. The study reported improved accuracy and reproducibility, underscoring the compound's value in analytical applications.
Despite these advancements, challenges remain in the large-scale production and purification of [2-Methyl-5-(sec-butyl)-d12]-thiophene-3-boronic acid pinacol ester. Current methods often require specialized equipment and rigorous conditions, which may limit its accessibility for broader research applications. Future studies are expected to focus on optimizing synthetic protocols and exploring its therapeutic potential in more detail.
In conclusion, [2-Methyl-5-(sec-butyl)-d12]-thiophene-3-boronic acid pinacol ester represents a versatile and promising compound in chemical biology and pharmaceutical research. Its unique structural features and demonstrated applications in drug discovery and analytical chemistry make it a valuable tool for researchers. Continued investigation into its synthetic and biological properties will likely yield further insights and opportunities for innovation in the field.
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